8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride
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Overview
Description
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is a chemical compound with the molecular formula C8H9ClN2·HCl It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure
Mechanism of Action
Target of Action
Naphthyridine derivatives, in general, have been known to exhibit a variety of biological activities .
Mode of Action
It’s worth noting that naphthyridines can interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Naphthyridine derivatives can affect various biochemical pathways depending on their specific structure and target .
Result of Action
Naphthyridine derivatives are known to exhibit a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with chloroacetaldehyde in the presence of a base, followed by cyclization to form the naphthyridine ring. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound to its tetrahydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce fully hydrogenated naphthyridine derivatives .
Scientific Research Applications
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
- 2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride
Uniqueness
8-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine hydrochloride is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties .
Properties
IUPAC Name |
8-chloro-1,2,3,4-tetrahydro-2,7-naphthyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-8-7-5-10-3-1-6(7)2-4-11-8;/h2,4,10H,1,3,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFBYZRDOUKFFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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